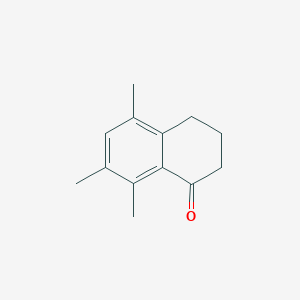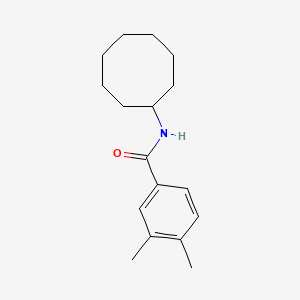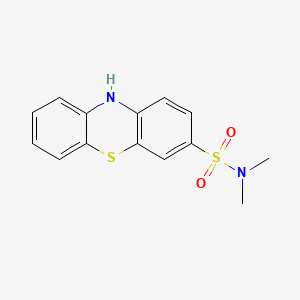
3-Phenothiazinesulfonamide, N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenothiazinesulfonamide, N,N-dimethyl-: is a chemical compound with the IUPAC name N,N-dimethyl-10H-phenothiazine-3-sulfonamide . This compound belongs to the class of phenothiazine derivatives, which are known for their diverse pharmacological activities. Phenothiazine derivatives have been widely studied for their applications in medicine, particularly as antipsychotic and antimicrobial agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenothiazinesulfonamide, N,N-dimethyl- typically involves the reaction of phenothiazine with sulfonyl chlorides under basic conditions. The process can be summarized as follows:
Starting Material: Phenothiazine
Reagents: Sulfonyl chloride (e.g., methanesulfonyl chloride), N,N-dimethylamine
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Organic solvent (e.g., dichloromethane)
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and yields .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenothiazinesulfonamide, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Halogenated phenothiazine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Phenothiazinesulfonamide, N,N-dimethyl- is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for developing new antibiotics .
Medicine: Phenothiazine derivatives, including 3-Phenothiazinesulfonamide, N,N-dimethyl-, are investigated for their potential use as antipsychotic agents. They interact with neurotransmitter receptors in the brain, which can help manage symptoms of psychiatric disorders .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and vibrant color make it suitable for various applications in the textile and printing industries .
Wirkmechanismus
The mechanism of action of 3-Phenothiazinesulfonamide, N,N-dimethyl- involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis, leading to cell death . In the context of its potential antipsychotic effects, the compound interacts with dopamine receptors in the brain, modulating neurotransmitter activity and alleviating symptoms of psychosis .
Vergleich Mit ähnlichen Verbindungen
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Phenothiazine: The parent compound with diverse pharmacological activities.
Uniqueness: 3-Phenothiazinesulfonamide, N,N-dimethyl- stands out due to its dual functionality as both a phenothiazine and a sulfonamide. This unique combination allows it to exhibit a broad spectrum of biological activities, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
27691-62-9 |
|---|---|
Molekularformel |
C14H14N2O2S2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N,N-dimethyl-10H-phenothiazine-3-sulfonamide |
InChI |
InChI=1S/C14H14N2O2S2/c1-16(2)20(17,18)10-7-8-12-14(9-10)19-13-6-4-3-5-11(13)15-12/h3-9,15H,1-2H3 |
InChI-Schlüssel |
UTNUSSVWENUMCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)
![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)

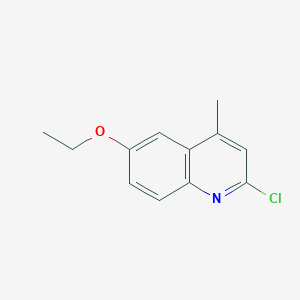
![[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
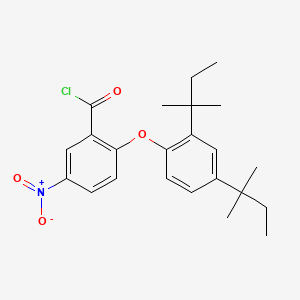
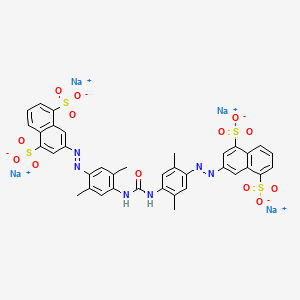
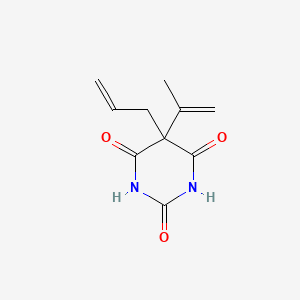
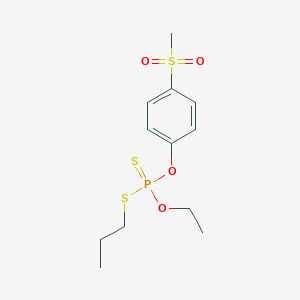
![Tert-butyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13804932.png)
